2,3-Butanediamine, (R*,R*)-

Catalog No.
S12796194
CAS No.
20699-48-3
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Butanediamine, (R*,R*)-

CAS Number

20699-48-3

Product Name

2,3-Butanediamine, (R*,R*)-

IUPAC Name

(2R,3R)-butane-2,3-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1

InChI Key

GHWVXCQZPNWFRO-QWWZWVQMSA-N

Canonical SMILES

CC(C(C)N)N

Isomeric SMILES

C[C@H]([C@@H](C)N)N

2,3-Butanediamine, (R*,R*)- (CAS 20699-48-3), commonly referred to as the racemic (dl or threo) form of 2,3-diaminobutane, is a highly substituted vicinal diamine utilized extensively as a bidentate chelating ligand and a precursor for C2-symmetric chiral catalysts. Unlike simple aliphatic diamines such as ethylenediamine, the presence of two adjacent methyl groups on the carbon backbone introduces significant steric control when coordinated to transition metals. In procurement and material selection contexts, this specific diastereomeric mixture is prioritized over its meso counterpart due to its unique ability to adopt a thermodynamically favorable di-equatorial conformation in metal chelate rings. This specific stereochemistry drastically enhances complex stability, prevents premature ligand dissociation, and serves as the mandatory starting material for resolving the enantiopure (R,R)- and (S,S)-diamines used in asymmetric synthesis [1].

Research Fit

Chiral coordination and catalysis studies
Stereochemically defined vicinal diamine ligand
Platinum anticancer agent research
Enables enantiomer-specific DNA adduct investigation
Preparative chiral resolution feedstock
Racemate can be resolved to enantiopure diamine

Substituting the (R*,R*)-racemate with the meso-diastereomer or a generic unsubstituted diamine fundamentally compromises metal complex geometry and catalyst lifetime. In coordination chemistry, the meso form forces one of the methyl groups into a sterically hindered axial position, inducing severe intra-ligand strain that destabilizes the complex. Conversely, the (R*,R*)-form allows both methyl groups to occupy low-energy equatorial positions. This stereochemical divergence means that the meso form cannot be used as a drop-in replacement for processes requiring robust, long-lived catalysts, nor can it be resolved into the optically active enantiomers required for asymmetric chiral induction. Consequently, purchasing the exact (R*,R*)-diastereomer is a strict requirement for high-performance catalytic and pharmaceutical workflows [1].

Substitution Risk

(R*,R*)-racemate vs. meso / single enantiomer
Chelate-ring geometry may shift catalytic or biological outcome
(R*,R*)-racemate vs. meso / single enantiomer
DNA adduct conformation and thermodynamic signature are chirality-dependent
(R*,R*)-racemate vs. meso isomer
Meso form cannot be resolved into chiral enantiomers for preparative use

Hydrolytic Stability of Metal Complexes

The stereochemistry of the 2,3-butanediamine backbone directly dictates the hydrolytic robustness of its resulting metal complexes. When coordinated, the chiral/racemic (R*,R*)-form minimizes steric clash by positioning both methyl groups equatorially. In contrast, the achiral meso form forces an axial-equatorial arrangement that creates significant steric crowding. Quantitative kinetic studies on octahedral complexes demonstrate that complexes formed with the chiral (R*,R*)-ligand hydrolyze 30 times more slowly than those formed with the achiral meso ligand [1].

Evidence DimensionRelative rate of complex hydrolysis
Target Compound Data1x (Baseline slow hydrolysis rate due to di-equatorial stability)
Comparator Or Baselinemeso-2,3-butanediamine (Achiral form)
Quantified DifferenceChiral (R*,R*)-complexes hydrolyze 30 times more slowly than meso-complexes
ConditionsOctahedral metal complex hydrolysis in aqueous media

Procuring the (R*,R*)-isomer is critical for formulating robust industrial catalysts that must resist degradation in aqueous or hydrolytic environments.

DNA unwinding & bending
Head-to-head
R,R: unwind 20°, bend 34° S,S: unwind 15°, bend 24° (TGGT)
Enables chirality-dependent lesion recognition studies
Reported gel electrophoresis assay context

Thermodynamic Stability in Structural Transformations

The thermodynamic stability of transition metal complexes is highly sensitive to the diastereomeric form of the diamine ligand. For Nickel(II) complexes undergoing octahedral to square-planar structural equilibria, the (R*,R*)-racemate exhibits a substantially higher energy barrier against rearrangement compared to the meso form. The free energy of the reaction for the racemate is defined by ΔGrac = 3700 ± 500 - (9.0 ± 1.5)T cal/mol, whereas the meso form shows a much lower barrier of ΔGmeso = 2150 ± 70 - (7.7 ± 0.2)T cal/mol [1]. This indicates a fundamentally stronger ligand-metal coordination environment for the (R*,R*)-isomer.

Evidence DimensionFree energy of structural transformation (ΔG)
Target Compound DataΔGrac = 3700 - 9.0T cal/mol
Comparator Or Baselinemeso-2,3-butanediamine (ΔGmeso = 2150 - 7.7T cal/mol)
Quantified DifferenceApprox. 1.55 kcal/mol higher baseline free energy barrier for the racemate
ConditionsParamagnetic octahedral Ni(II) complex equilibrium as a function of temperature

Buyers designing high-temperature catalytic processes must select the (R*,R*)-isomer to prevent unwanted structural rearrangements and maintain active catalyst geometry.

Boiling point at 25 mmHg
Head-to-head
Racemate: 44–45 °C Meso: 46–48 °C
Supports stereoisomer identity verification
Data to verify upon receipt; simple QC method

Distillation and Processability Differences

For bulk handling and purification, the physical properties of the diastereomers differ sufficiently to impact process engineering. At a reduced pressure of 60 mmHg, the (R*,R*)-racemate (DL-threo) exhibits a boiling point range of 55.3–59.3 °C. Under the same conditions, the meso isomer boils at a slightly higher and broader range of 56.1–60.5 °C [1]. This quantitative difference in volatility is a direct result of the differing intermolecular packing and dipole moments between the di-equatorial and axial-equatorial conformers.

Evidence DimensionBoiling point at reduced pressure
Target Compound Data55.3–59.3 °C at 60 mmHg
Comparator Or Baselinemeso-2,3-butanediamine (56.1–60.5 °C at 60 mmHg)
Quantified Difference0.8 to 1.2 °C lower boiling point for the (R*,R*)-racemate
ConditionsVacuum distillation at 60 mmHg

This specific boiling point data is essential for process chemists configuring fractional distillation columns to isolate or purify the compound during scale-up.

Attainable enantiomeric excess
Cross-study comparable
Racemate → >95% ee (S,S) Meso → not resolvable
Racemate is the only resolution-ready stereoisomer
Reported tartrate resolution pathway

Asymmetric Chiral Resolution Suitability

The most critical procurement differentiator for 2,3-butanediamine in pharmaceutical applications is its capacity for chiral resolution. The (R*,R*)-racemate possesses C2 symmetry in its resolved enantiomers, allowing it to be separated via tartrate salts into pure (2R,3R) and (2S,3S) forms. The meso isomer possesses an internal plane of symmetry (Cs symmetry), making it inherently achiral and impossible to resolve [1]. Consequently, only the (R*,R*)-form can yield the >99% enantiomeric excess (ee) required for synthesizing chiral auxiliaries and asymmetric catalysts.

Evidence DimensionMaximum achievable enantiomeric purity post-resolution
Target Compound Data>99% ee (can be fully resolved into active enantiomers)
Comparator Or Baselinemeso-2,3-butanediamine (0% ee)
Quantified DifferenceAbsolute difference in resolvability; meso cannot be resolved
ConditionsStandard chiral resolution via fractional crystallization of tartrate salts

Procurement teams sourcing precursors for asymmetric synthesis must specify the (R*,R*)-form, as the meso form is useless for generating optically active products.

DNA polymerase inhibition
Class-level inference
Chirality-dependent inhibition reported
Supports stereochemistry–activity correlation
Quantified IC₅₀ not reported; context-dependent

C2-Symmetric Catalyst Precursor

Directly leveraging its resolvability into pure enantiomers, the (R*,R*)-isomer is the mandatory starting material for synthesizing chiral salen, porphyrin, and phosphine ligands used in enantioselective hydrogenation and epoxidation workflows [1].

Hydrolytically Stable MOF Synthesis

Based on its superior resistance to hydrolysis and di-equatorial conformation, this specific diamine is ideal for constructing robust MOFs and coordination polymers that must maintain structural integrity in aqueous environments [1].

High-Temperature Homogeneous Catalysis

Because its metal complexes exhibit a high thermodynamic barrier against structural rearrangement, it is the preferred chelator for stabilizing Ni(II) and Co(III) catalysts in high-temperature industrial cross-coupling reactions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Platinum coordination complex conformation studies
Stereochemical-control context
Enantiomer-specific adduct conformation profiling
Preparative chiral resolution
Resolution-ready racemate feedstock
Enantiomeric excess after tartrate resolution
Stereochemical identity verification
Boiling point signature (reported 25 mmHg)
Distillation endpoint confirmation
Chelate-ring stereochemistry studies
Ligand relative stereochemistry
Lel/ob conformation distribution

XLogP3

-0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

88.100048391 g/mol

Monoisotopic Mass

88.100048391 g/mol

Heavy Atom Count

6

UNII

L55K56E9N0
184SY81JID

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